Vermiculine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O8 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(3E,11E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone |
InChI |
InChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5+,10-6+ |
InChI Key |
CFDVIOQSLRJWSU-NXZHAISVSA-N |
SMILES |
CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C |
Isomeric SMILES |
CC(=O)CC1OC(=O)/C=C/C(=O)CCC(OC(=O)/C=C/C(=O)CC1)CC(=O)C |
Canonical SMILES |
CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C |
Synonyms |
vermiculin vermiculine |
Origin of Product |
United States |
Isolation and Microbial Bioproduction Research
Identification of Producer Organisms
The discovery and subsequent study of vermiculine are intrinsically linked to specific microorganisms capable of its biosynthesis.
Penicillium vermiculatum ResearchThe primary and most well-documented producer of this compound is the fungus Penicillium vermiculatum.wikipedia.orgIt was from the fermentation broth of Penicillium vermiculatum DANGEARD that this compound, a crystalline antibiotic, was first isolated.researchgate.netscispace.comThis fungus is known to produce a suite of bioactive metabolites, including this compound, vermistatin (B192645), and vermicillin.prezi.comnih.govThe organism, also known by its teleomorph name Talaromyces flavus, has been a consistent subject of studies focusing on the production of these compounds.wikidata.orgapsnet.org
Research has confirmed that this compound is a macrocyclic aglycosidic dilactone isolated from this particular species. researchgate.netnih.gov Studies into the biosynthesis pathway within P. vermiculatum have identified precursor molecules, such as the unsaturated aliphatic ketoacid vermiculinic acid, which is believed to be the ultimate progenitor of this compound. nih.gov
Optimization of Microbial Cultivation and Fermentation for this compound Production
Maximizing the yield of this compound from microbial cultures is a key research objective. Studies have shown that the biosynthesis of this compound and its co-metabolite, vermistatin, in Penicillium vermiculatum can be significantly controlled by manipulating the composition of the culture medium. nih.gov A patent also describes a method for culturing a production strain of P. vermiculatum DANG that leads to a significant increase in vermiculin (B1239846) production. google.com
Key factors influencing production include:
Carbon and Nitrogen Sources : The choice of carbon sources, such as glucose and sucrose, directly affects the levels of this compound produced. The quality of the biosynthesis is also influenced by the nitrogen source, with cornsteep liquor being a notable factor. nih.gov
Metal Ion Concentration : The presence and concentration of certain metal ions, specifically Fe³⁺ and Cu²⁺, have been found to affect the biosynthesis of this compound. This effect is also dependent on the type of carbon source being utilized in the fermentation medium. nih.gov
Electron Transport Compounds : Compounds capable of electron transport have been observed to generally stimulate the production of this compound without altering the qualitative nature of the biosynthesis. nih.gov
Table 1: Factors Influencing this compound Production in P. vermiculatum
| Factor | Specific Component | Observed Effect on Production | Reference |
|---|---|---|---|
| Carbon Source | Glucose, Sucrose | Affects the quantitative levels of the metabolite. | nih.gov |
| Nitrogen Source | Cornsteep Liquor | Influences the quality of the biosynthesis. | nih.gov |
| Metal Ions | Fe³⁺, Cu²⁺ | Concentration affects biosynthesis, dependent on the carbon source used. | nih.gov |
| Additives | Electron Transport Compounds | Generally stimulate production. | nih.gov |
Advanced Extraction and Purification Methodologies for Natural this compound
Once fermentation is complete, the next critical step is the efficient isolation of this compound from the complex culture broth. The process can be complicated by other substances produced by the microorganism, such as extracellular polysaccharides, which can make the fermentation medium highly viscous and difficult to process. researchgate.net
Several methodologies have been developed for this purpose:
Solvent Extraction : A patented method for isolating this compound involves the extraction of the whole fermented soil or the mycelia using chlorinated hydrocarbons (like chloroform (B151607) or dichloromethane) or mixtures thereof with lower aliphatic alcohols. google.com
Crystallization : Following extraction, the extract is concentrated, leading to the crystallization of the antibiotic. This crude product can be further purified by recrystallization from a lower chlorinated hydrocarbon, mixtures with a lower alcohol, or hot acetic acid. google.com
Pre-treatment and Purification : To improve purity, the mycelium's water content can be reduced by leaching with lower aliphatic alcohols or by drying before the extraction step. The extract itself can be purified before concentration by washing with aqueous solutions at a pH of 5-9 or by using activated carbon for decolorization. google.com
Solid-Phase Extraction (SPE) : For purification of similar complex metabolites from Streptomyces, modern chromatographic techniques are employed. This includes passing crude extracts through solid-phase cartridges, such as C18, and eluting fractions with a step gradient of solvents like methanol (B129727) in water. nih.gov This technique is a standard and advanced method for purifying natural products.
Table 2: Summary of Producer Organisms and Research Findings
| Organism | Key Research Findings | References |
|---|---|---|
| Penicillium vermiculatum | Original and primary source of this compound. wikipedia.orgresearchgate.net Produces other metabolites like vermistatin and vermicillin. prezi.com Biosynthesis is influenced by culture medium composition. nih.gov | wikipedia.orgresearchgate.netprezi.comnih.gov |
| Streptomyces species | Noted as a potential source in some literature. smolecule.com This genus is a well-known producer of a wide variety of antibiotics and complex secondary metabolites. google.commdpi.com | smolecule.comgoogle.commdpi.com |
Biosynthetic Pathways and Engineering Studies of Vermiculine
Elucidation of Proposed Biosynthetic Routes
The biosynthesis of vermiculine is thought to proceed via a polyketide pathway, culminating in a key cyclodimerization event. mdpi.comresearchgate.net Research has focused on identifying the immediate precursors and the enzymatic machinery responsible for constructing its unique macrocyclic structure. Studies involving the cultivation of Penicillium vermiculatum have led to the isolation of several unsaturated aliphatic ketoacids alongside this compound, providing significant clues into its formation. nih.govresearchgate.net
Investigations into the metabolites produced by P. vermiculatum have identified three key aliphatic ketoacids that are proposed to be biosynthetic precursors to this compound. nih.govresearchgate.net Biotransformation studies with growing and resting cells of the fungus suggest a sequential relationship between these acids, leading to the ultimate progenitor of the this compound molecule. nih.gov
Vermiculinic acid is considered the ultimate progenitor of this compound. nih.govresearchgate.net In biotransformation experiments using P. vermiculatum, it was observed that vermiculinic acid is formed from vermiculic acid. nih.gov This suggests that vermiculinic acid is the direct precursor that undergoes cyclodimerization to form the sixteen-membered diolide ring of this compound.
Vermiculic acid is another key intermediate isolated from the culture broth of P. vermiculatum. nih.govresearchgate.net Studies have shown that the fungus can biotransform vermiculic acid into vermiculinic acid, positioning it one step earlier in the proposed biosynthetic pathway. nih.gov
Alongside this compound, vermiculinic acid, and vermiculic acid, 4-deoxovermiculic acid was also isolated from the cultivation broth of P. vermiculatum. nih.govresearchgate.netnpatlas.org While its exact role is less defined than the other two acids, its co-occurrence suggests it is also involved in the biosynthetic network leading to this compound, potentially as an earlier intermediate or a shunt product.
Table 1: Proposed Aliphatic Ketoacid Precursors to this compound
| Compound Name | Proposed Role in Biosynthesis | Chemical Formula |
|---|---|---|
| 4-Deoxovermiculic Acid | Early intermediate | C10H14O3 npatlas.org |
| Vermiculic Acid | Precursor to Vermiculinic Acid | Not specified |
This compound is classified as a macrodiolide, a subgroup of macrolides that are assembled by Polyketide Synthases (PKSs). mdpi.com PKSs are large, multifunctional enzymes that catalyze the biosynthesis of polyketides through repeated condensation of short-chain carboxylic acid units, similar to fatty acid synthesis. nih.gov
The biosynthesis of a polyketide chain involves several key enzymatic domains within the PKS:
Acyltransferase (AT): Selects the correct building block (e.g., malonyl-CoA).
Acyl Carrier Protein (ACP): Holds the growing polyketide chain.
β-Ketoacyl Synthase (KS): Catalyzes the condensation reaction, extending the chain. nih.gov
Unlike fatty acid synthesis, the polyketide chain is variably reduced by other domains (ketoreductase, dehydratase, enoylreductase), leading to a diverse array of chemical structures. nih.gov The linear polyketide chain that forms the monomer of this compound is assembled on a PKS. Once synthesis is complete, the chain is released from the enzyme, typically by a Thioesterase (TE) domain. mdpi.com
A critical and biosynthetically challenging step in the formation of this compound is the cyclodimerization of two identical precursor molecules to form the C2-symmetric macrodiolide structure. mdpi.comresearchgate.net This process is mediated by specific enzymes, with the Thioesterase (TE) domain of the PKS playing a crucial role. researchgate.net
In the biosynthesis of analogous C2-symmetric macrodiolides like elaiophylin, the TE domain is responsible for releasing the linear polyketide precursors from the PKS. mdpi.com It is proposed that the TE domain catalyzes two acylation and two deacylation reactions to assemble the diolide. mdpi.com A similar mechanism is hypothesized for this compound, where the TE domain would catalyze the head-to-tail esterification of two molecules of the vermiculinic acid precursor, releasing the stable 16-membered cyclic dimer. researchgate.net This enzymatic control ensures the efficiency and selectivity of the macrocyclization process, which is often a difficult transformation to achieve using standard chemical synthesis. researchgate.netacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Deoxovermiculic Acid |
| Elaiophylin |
| Malonyl-CoA |
| Vermiculic Acid |
| This compound |
Role of Aliphatic Ketoacids as Biosynthetic Precursors
Enzymatic Characterization in this compound Biosynthesis
While the complete enzymatic pathway for this compound has not been fully elucidated through in vitro characterization of each enzyme, a putative pathway can be inferred from its chemical structure and studies on analogous macrodiolide compounds. The biosynthesis of this compound is believed to be orchestrated by a Type I Polyketide Synthase (PKS) system, a large, multi-domain enzymatic complex common in fungal secondary metabolism.
The proposed biosynthetic route begins with the assembly of two identical polyketide chains. The key enzymatic domains within the PKS responsible for this process are thought to include:
Acyltransferase (AT): This domain is responsible for selecting and loading the starter unit, likely acetyl-CoA, and the extender units, primarily malonyl-CoA, onto the PKS assembly line.
Ketosynthase (KS): Catalyzes the iterative Claisen condensation reactions that extend the polyketide backbone.
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): The specific presence and action of these domains determine the reduction state of the β-keto groups at each extension cycle, ultimately defining the structure of the resulting polyketide monomer.
A critical and defining step in this compound biosynthesis is the dimerization and subsequent macrolactonization of the two polyketide monomers. This complex transformation is hypothesized to be catalyzed by a specialized Thioesterase (TE) domain. In the biosynthesis of other C2-symmetric macrodiolides, the TE domain has been shown to catalyze the intermolecular esterification between two identical polyketide chains, releasing them from the PKS and forming the cyclic dimer. It is highly probable that a similar mechanism is employed in the terminal step of this compound synthesis.
Studies have identified related compounds, such as vermiculinic acid, in the fermentation broths of this compound-producing fungi. researchgate.net These are considered to be late-stage precursors, and their conversion to this compound likely involves the action of "tailoring" enzymes, such as oxidoreductases, which perform final modifications to the macrocyclic scaffold.
Genetic Basis and Biosynthetic Gene Cluster Analysis
The genes encoding the enzymes for secondary metabolite production in fungi are typically organized into a Biosynthetic Gene Cluster (BGC) . A BGC for this compound would contain the gene for the core PKS enzyme, as well as genes for the necessary tailoring enzymes and regulatory proteins.
To date, a specific BGC responsible for this compound production has not been experimentally verified. However, with the increasing availability of fungal genome sequences, it is possible to predict the location of such a cluster in producing organisms like Talaromyces funiculosus (previously known as Penicillium funiculosum) and Penicillium vermiculatum. Genome mining tools, such as the 'antibiotics and Secondary Metabolite Analysis SHell' (antiSMASH), can be employed to scan the genomes of these fungi for putative PKS genes that fit the expected profile for this compound biosynthesis.
A putative this compound BGC would be characterized by the presence of a large gene encoding a Type I PKS. The domain organization of this PKS, predictable through bioinformatic analysis, would need to be consistent with the structure of the this compound monomer. Furthermore, the BGC would likely contain genes encoding tailoring enzymes, such as oxidoreductases and a thioesterase with a predicted dimerization function.
The regulation of this compound biosynthesis is known to be influenced by culture conditions, including the available carbon and nitrogen sources, suggesting the involvement of specific regulatory genes within or outside the BGC that respond to these environmental cues. uni-saarland.de Identifying these regulatory elements is a key step toward understanding and manipulating this compound production.
Future research will likely focus on the heterologous expression of candidate BGCs in a host organism to confirm their role in this compound production. nih.gov This approach, coupled with gene knockout studies in the native producer, will be instrumental in definitively identifying the this compound BGC and characterizing the function of each constituent enzyme.
Total Synthesis and Synthetic Methodological Innovations for Vermiculine
Evolution of Total Synthesis Strategies
The strategic approaches to constructing the C2-symmetric macrodiolide core of vermiculine have evolved significantly since its structure was elucidated. Early syntheses were often linear and lengthy, while contemporary approaches prioritize convergency, modularity, and enantioselectivity, leading to more efficient and elegant routes.
Modern synthetic strategies have increasingly embraced convergent and modular designs to enhance efficiency. A convergent synthesis involves preparing key fragments of the target molecule independently and then assembling them in the later stages caltech.edunih.govnih.gov. This approach is generally more efficient and higher yielding than a linear synthesis where the molecule is built step-by-step from a single starting material.
Achieving stereocontrol to synthesize the naturally occurring enantiomer, (−)-vermiculine, has been a major focus of modern synthetic efforts.
Key strategies for the enantioselective synthesis of (−)-vermiculine include:
Chiral Pool Synthesis : Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Asymmetric Catalysis : Employing chiral catalysts to control the stereochemical outcome of key reactions.
The 2021 synthesis by Liu et al. represents a highly flexible and efficient route to enantiomerically pure (−)-vermiculine. researchgate.netfrontiersin.orgnih.gov A particularly concise enantioselective synthesis was reported by Steib and Breit in 2019, which utilized a novel rhodium-catalyzed dimerization as the key step to establish the C2-symmetric core. nih.govresearchgate.netuni-freiburg.de This route produced (−)-vermiculine in only seven steps from commercially available starting materials, demonstrating the power of modern catalytic methods in streamlining complex molecule synthesis. nih.gov
Key Methodological Advancements in this compound Synthesis
The pursuit of this compound has spurred significant innovation in synthetic organic chemistry, particularly in the development of efficient macrocyclization and dimerization reactions.
The formation of the large 16-membered lactone ring is a critical and often challenging step in the synthesis of this compound. Macrolactonization, the intramolecular esterification of a hydroxy acid (the seco-acid), is entropically disfavored. To overcome this, specific reagents that activate the carboxylic acid under mild conditions are required.
The Yamaguchi esterification has proven to be a highly effective method for this purpose. frontiersin.orgwikipedia.orgorganic-chemistry.org This protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to form a mixed anhydride (B1165640) with the seco-acid's carboxyl group. frontiersin.orgwikipedia.orgorganic-chemistry.org In the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), this highly reactive mixed anhydride readily undergoes intramolecular attack by the hydroxyl group to form the macrolactone. wikipedia.orgorganic-chemistry.org
The Yamaguchi protocol offers several advantages:
Mild Conditions : The reaction proceeds under gentle conditions, preventing the decomposition of sensitive substrates. frontiersin.org
High Yields : It is known for producing high yields in the formation of macrocycles, even for sterically hindered substrates. frontiersin.orgsnnu.edu.cn
Stereochemical Integrity : The reaction typically occurs with no epimerization at adjacent chiral centers. frontiersin.org
In their 2021 synthesis of (−)-vermiculine, Liu et al. employed the Yamaguchi protocol for two key transformations: first, for the intermolecular esterification to couple two key fragments, and second, for the final intramolecular macrolactonization step to construct the 16-membered ring. researchgate.netfrontiersin.orgnih.gov This dual application underscores the reliability and importance of the Yamaguchi method in modern macrolide synthesis. frontiersin.org
A significant breakthrough in the synthesis of C2-symmetric macrodiolides like this compound was the development of a rhodium-catalyzed dimerization strategy. nih.govresearchgate.netacs.org This approach, elegantly demonstrated by Steib and Breit, allows for the direct construction of the macrocyclic core from a simpler monomer unit in a single, highly efficient step. nih.govuni-freiburg.de
Wittig Reaction Applications in Macrodiolide Construction
One of the key advantages of the intramolecular Wittig-type reaction in this context is its ability to operate efficiently even at high dilution, which is often necessary to favor the desired intramolecular cyclization over competing intermolecular polymerization. The strategic placement of the phosphonate (B1237965) and aldehyde functionalities within the acyclic precursor is paramount to the success of this ring-closing strategy.
Umpolung Strategies in this compound Synthesis
The concept of "umpolung," or the reversal of polarity of a functional group, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. In the context of this compound synthesis, while direct and explicit applications of umpolung strategies for the core macrocyclic framework are not extensively documented in dedicated synthetic reports, the underlying principles can be seen in the logic of assembling key fragments.
Theoretically, umpolung could be employed in the synthesis of the hydroxy acid monomers that ultimately form the macrodiolide. For instance, an acyl anion equivalent, a classic example of an umpolung synthon, could be used to form a key carbon-carbon bond in the backbone of the monomer. This would involve the generation of a nucleophilic carbonyl carbon, which could then react with an electrophilic carbon to construct the carbon skeleton in a manner contrary to its inherent electrophilicity. While specific examples in published this compound syntheses are scarce, the conceptual framework of umpolung provides an alternative and powerful disconnection approach for synthetic chemists designing routes to this and other complex natural products.
Double Metathesis Homologation and Wacker-Type Oxidation
A particularly elegant and efficient approach to the synthesis of (-)-vermiculine has been reported by Breit and coworkers, which hinges on a late-stage modification of a C2-symmetric core structure. researchgate.net This strategy features a powerful combination of a double metathesis homologation followed by a double Wacker-type oxidation. researchgate.netnih.gov
The synthesis commences with an enantioselective catalytic one-step dimerization to construct the C2-symmetric core. nih.gov This core then undergoes a double cross-metathesis reaction with an appropriate olefin, which serves to extend the carbon chains at two positions simultaneously. This homologation step is crucial for installing the necessary carbon atoms that will later be converted into the ketone functionalities of this compound.
Following the metathesis reaction, a double Wacker-type oxidation is employed to convert the newly installed terminal alkenes into the corresponding methyl ketones. researchgate.netnih.gov The Wacker oxidation is a well-established method for the oxidation of alkenes to ketones, and its application here in a twofold manner demonstrates the efficiency of this synthetic route. This concise sequence of reactions highlights the power of modern catalytic methods in rapidly assembling complex molecular architectures.
Retrosynthetic Analysis and Synthetic Route Design Principles
The design of a successful total synthesis of a complex molecule like this compound relies heavily on a logical and insightful retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.
A primary consideration in the retrosynthetic analysis of this compound is its C2-symmetry. This feature suggests that the molecule can be disconnected into two identical or very similar subunits. This disconnection significantly simplifies the synthetic problem, as the challenge is reduced to the synthesis of a single, chiral monomeric unit, which can then be dimerized to form the macrodiolide.
Key Bond Disconnections:
Ester Linkages: A common and logical disconnection is at the two ester bonds of the macrodiolide. This breaks the 16-membered ring into two identical hydroxy acid monomers. The forward reaction, a macrodilactonization, is a well-established method for forming large rings.
Carbon-Carbon Bonds in the Monomer: Further disconnection of the hydroxy acid monomer can be envisioned at various carbon-carbon bonds. The choice of disconnection will depend on the desired synthetic strategy and the availability of starting materials.
Synthetic Route Design Principles:
The design of a synthetic route to this compound is guided by several key principles:
Convergence: A convergent synthesis, where two or more fragments are synthesized separately and then joined together at a late stage, is generally more efficient than a linear synthesis. The C2-symmetry of this compound naturally lends itself to a convergent approach.
Stereocontrol: The establishment of the correct absolute and relative stereochemistry is paramount. This is typically achieved through the use of chiral starting materials or, more elegantly, through the application of asymmetric catalysis.
Flexibility: A well-designed synthetic route should be flexible enough to allow for the synthesis of analogues of the natural product for structure-activity relationship studies.
Vermiculine Analogues and Derivatives: Rational Design and Chemical Diversification
Principles of Structural Diversification for Biological Probes
The rational design of vermiculine analogues as biological probes is guided by several key principles aimed at optimizing their molecular properties. A primary goal is to decouple desired biological activities from unwanted cytotoxicity. researchgate.netnih.gov This is often achieved through modifications that enhance selectivity for specific cellular targets or pathways. For instance, minor structural changes to the this compound scaffold have been shown to yield analogues with clearly enhanced cancer cell line selectivity and reduced toxicity. researchgate.netnih.gov
Another principle is the use of a modular synthetic approach, which allows for a high degree of flexibility in modifying the macrocyclic framework. researchgate.netnih.govau.dk This strategy enables the systematic exploration of the structure-activity relationship (SAR) by creating a diverse library of analogues with varied stereochemistry and functional groups. researchgate.net The insights gained from screening these analogues against biological targets can then inform the design of next-generation compounds with improved properties. A notable example is the development of this compound analogues with broad inhibitory activity against innate immunological pathways, such as the cGAS-STING pathway, while exhibiting minimal effects on cell viability. researchgate.netresearchgate.net This was achieved through partial blocking of the keto-enoate groups, demonstrating how targeted modifications can lead to a more desirable biological profile. researchgate.net
Furthermore, the design of analogues often considers their potential as chemical probes to investigate complex biological processes. By creating derivatives with specific functionalities, researchers can study interactions with target proteins and elucidate molecular mechanisms of action. nih.gov For example, initial mechanistic studies with this compound analogues suggest an impairment of the STING-TBK1 interaction, a surprising finding that opens new avenues for research. researchgate.netnih.gov
Synthetic Approaches to this compound Analogues
The synthesis of this compound and its analogues has been a significant focus of chemical research, leading to the development of various innovative synthetic strategies. These approaches provide the necessary tools to systematically modify the complex macrocyclic structure of this compound and to generate a wide array of derivatives for biological evaluation.
A cornerstone of this compound analogue synthesis is the ability to modify its 16-membered macrodiolide framework. nih.govfrontiersin.org A modular and flexible synthetic route has been developed that allows for extensive modifications to the scaffold. researchgate.netnih.govau.dk This approach often relies on the construction of a common building block through a catalytic asymmetric route, which can then be diversified in later stages of the synthesis. researchgate.net
Key reactions employed in modifying the macrocyclic framework include:
Yamaguchi Esterification: This method is crucial for the efficient ligation of precursor fragments to construct the macrocyclic ring. nih.govresearchgate.net
Ring-Closing Metathesis (RCM): RCM has been utilized as a powerful tool for the formation of the large ring structure of this compound and its analogues. mdpi.com
Late-Stage Modifications: Techniques such as double metathesis homologation and double Wacker-type oxidation have been applied in the final stages of the synthesis to introduce specific functionalities. researchgate.netresearchgate.netresearchgate.net
These methods provide the flexibility to alter the size and composition of the macrocyclic ring, as well as to introduce different substituents, leading to a diverse collection of analogues. researchgate.net
The stereochemistry of this compound is critical to its biological activity. Therefore, the ability to synthesize all possible stereoisomers is a key aspect of its chemical diversification. researchgate.netnih.govau.dk Enantioselective catalysis plays a pivotal role in establishing the desired stereocenters in the early stages of the synthesis. nih.govau.dk
A modular synthetic approach has been particularly successful in enabling the formation of all possible stereoisomers of this compound. researchgate.netnih.govau.dk This has been achieved by utilizing a common building block prepared through a catalytic asymmetric route, which allows for stereochemical flexibility. researchgate.net The synthesis of these stereoisomers is essential for a thorough evaluation of the structure-activity relationship, as different stereoisomers can exhibit distinct biological profiles.
For example, a concise total synthesis of (-)-vermiculine has been reported that utilizes an enantioselective catalytic one-step dimerization strategy to construct the core C2-symmetric structure. researchgate.net This highlights the importance of controlling stereochemistry to access specific, biologically active isomers. The evaluation of a library of 18 synthetic analogues, including various stereoisomers, revealed that minor structural modifications could lead to enhanced cancer cell line selectivity and reduced toxicity. researchgate.netnih.gov
Site-specific chemical derivatization allows for precise modifications at specific positions of the this compound molecule, enabling a fine-tuning of its properties. This approach is critical for probing the specific interactions of the molecule with its biological targets and for optimizing its therapeutic potential.
One example of site-specific derivatization is the partial blocking of the keto-enoate groups within the this compound scaffold. researchgate.net This modification led to the development of an analogue, designated LH519, which demonstrated broad inhibition of innate immune signaling pathways with minimal impact on cell viability. researchgate.net This suggests that the keto-enoate functional groups are key determinants of the molecule's cytotoxic effects, and their modification can lead to a more favorable biological activity profile.
Late-stage modification strategies are particularly valuable for site-specific derivatization, as they allow for the introduction of diverse functional groups onto a common advanced intermediate. researchgate.net This approach streamlines the synthesis of a library of analogues with targeted modifications, facilitating a systematic exploration of structure-activity relationships.
Semisynthetic Strategies for Advanced Analogue Development
While total synthesis provides the ultimate flexibility in creating novel analogues, semisynthetic strategies, which involve the chemical modification of the natural product itself or a late-stage synthetic intermediate, can offer a more direct route to advanced analogues.
In the context of this compound, the modular synthetic approaches that have been developed lend themselves to a semisynthetic-like workflow. researchgate.netnih.govau.dk By creating a common macrocyclic core, researchers can then apply a variety of late-stage functionalization reactions to generate a diverse set of derivatives. researchgate.net This can be viewed as a form of formal semisynthesis, where a complex, synthetically derived core structure is the starting point for further diversification.
The development of a modular synthesis that allows for the creation of a collection of this compound-inspired macrodiolides is a prime example of this strategy. researchgate.net This approach enables the rapid generation of analogues with modifications at various positions, which is essential for detailed biological and medicinal chemistry studies. researchgate.net The ability to perform late-stage modifications, such as the double metathesis homologation and double Wacker-type oxidation, is a key enabler of this semisynthetic-like approach to advanced analogue development. researchgate.netresearchgate.net
Mechanistic Biological Investigations of Vermiculine and Its Analogues
Immunomodulatory Research at the Molecular and Cellular Level
Vermiculine exhibits notable immunomodulatory properties, influencing both cellular and innate immune responses. researchgate.netnih.gov Research in this area has focused on elucidating the specific pathways and cellular targets through which this compound exerts its effects.
Selective Modulation of Cellular Immunity Mechanisms (e.g., T-cell Responses)
This compound has been shown to selectively modulate T-cell responses, a critical aspect of the adaptive immune system. smolecule.comnih.gov In vitro studies have demonstrated that this compound can inhibit the proliferation of mouse spleen cells, including T-cells stimulated by the mitogen Concanavalin A. nih.gov This inhibitory effect is dose-dependent. nih.gov
Further investigations into the molecular mechanisms reveal that this compound's impact on T-cells differs from that of other immunosuppressive agents like cyclosporine A (CsA). nih.gov While both substances can suppress immune reactions, this compound is reportedly less inhibitory on the expression of the Interleukin-2 (IL-2) gene and its subsequent protein synthesis compared to CsA. nih.gov IL-2 is a cytokine crucial for T-cell proliferation. The distinct mechanistic profile of this compound suggests that it may offer a different approach to immunomodulation. nih.gov
The compound's influence extends to the production of various cytokines by T-helper (Th) cells. It has been observed to inhibit the production of both Th1 cytokines, such as IL-2 and interferon-gamma (IFN-γ), and Th2 cytokines, including IL-4 and IL-10, in a dose-dependent manner. nih.gov This broad-ranging inhibition of key signaling molecules underscores this compound's potent immunomodulatory capabilities.
| Parameter | Effect of this compound | Comparison with Cyclosporine A (CsA) | Reference |
| T-cell Proliferation (Con A-stimulated) | Dose-dependent inhibition | - | nih.gov |
| IL-2 Gene Expression | Less inhibitory | More inhibitory | nih.gov |
| IL-2 Synthesis | Less inhibitory | More inhibitory | nih.gov |
| IL-10 Production | Comparably suppressive | Comparably suppressive | nih.gov |
| Th1 Cytokine Production (IL-2, IFN-γ) | Dose-dependent inhibition | - | nih.gov |
| Th2 Cytokine Production (IL-4, IL-10) | Dose-dependent inhibition | - | nih.gov |
Inhibition of Innate Immunological Pathways
This compound and its analogues have been identified as inhibitors of key innate immunological pathways, most notably the cGAS-STING pathway. researchgate.netau.dk This pathway is a critical component of the innate immune system's response to cytosolic DNA, which can be a sign of infection or cellular damage. researchgate.net
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a central mediator of innate immunity. researchgate.net Its over-activation can lead to inflammatory and autoimmune diseases. researchgate.netresearchgate.net Research has shown that this compound and, more specifically, some of its synthetic analogues, can impair this pathway. researchgate.netnih.gov A modular synthetic approach has enabled the creation of a library of this compound analogues, leading to the identification of compounds with potent inhibitory activity against the cGAS-STING pathway in human peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.netthieme-connect.com These analogues demonstrated broad immunosuppressive activity with reduced toxicity compared to the parent compound. nih.govresearchgate.net
A key step in the activation of the STING pathway is its interaction with TANK-binding kinase 1 (TBK1). nih.govoncotarget.com This interaction facilitates the phosphorylation of STING and downstream signaling, leading to the production of type I interferons and other pro-inflammatory cytokines. nih.govoncotarget.com Mechanistic studies on this compound analogues have suggested that their inhibitory effect on the cGAS-STING pathway involves the impairment of the STING-TBK1 interaction. researchgate.netnih.govresearchgate.net This disruption prevents the proper activation of the signaling cascade, thereby suppressing the subsequent inflammatory response. researchgate.netnih.gov
Antimicrobial Action Research (In vitro and Preclinical Models)
In addition to its immunomodulatory effects, this compound also possesses antimicrobial properties. researchgate.net Research in this area has explored its activity against various pathogens and the underlying mechanisms of action.
Antiprotozoal Activity Investigations (e.g., against Trypanosoma cruzi, Leishmania braziliensis)
The search for new therapeutic agents against neglected tropical diseases like Chagas disease and leishmaniasis, caused by Trypanosoma cruzi and Leishmania species respectively, is a global health priority. nih.govmdpi.com this compound has been identified as a compound with notable antiprotozoal properties. researchgate.net
Research has shown that extracts from plants used in traditional medicine, such as Galipea longiflora by the Chimane Indians in Bolivia for cutaneous leishmaniasis, contain compounds with in vitro activity against Leishmania ssp and Trypanosoma cruzi. ird.fr This highlights the potential of natural products in identifying new antiprotozoal leads. Studies on derivatives of dehydroabietic acid have also revealed potent activity against Leishmania donovani and Trypanosoma cruzi, with some compounds showing high selectivity and the ability to kill intracellular parasites. rsc.org
While direct and extensive studies detailing the specific inhibitory concentrations (IC50) of this compound against Trypanosoma cruzi and Leishmania braziliensis are not broadly available in the reviewed literature, its general classification as an antiprotozoal agent suggests it is a subject of interest in this field. researchgate.net Further targeted bioassay-guided fractionation and investigation are necessary to fully elucidate its potency and mechanism of action against these specific protozoan parasites.
Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the rational design of more potent and selective therapeutic agents. slideshare.netresearchgate.netpreprints.org
This compound is recognized for its immunomodulatory effects, displaying a selective influence on certain cellular immunity reactions. researchgate.netnih.gov The study of structure-activity relationships (SAR) for immunomodulatory compounds aims to identify the key chemical features responsible for their activity. nih.gov
For other classes of natural products, such as polysaccharides, factors like molecular weight, monosaccharide composition, and the presence of specific functional groups have been correlated with their ability to modulate the immune system. nih.gov Similarly, for alkaloids, structural modifications have been shown to impact their immunomodulatory effectiveness. preprints.org
In the context of this compound and its analogues, such as penicillide, SAR studies are crucial. nih.gov Penicillide and its derivatives have been investigated for various biological activities, including immunomodulatory effects. nih.govnih.gov By systematically modifying the structure of this compound—for instance, by altering the lactone ring size, the side chains, or introducing new functional groups—and assessing the immunomodulatory activity of the resulting analogues, researchers can pinpoint the pharmacophore responsible for its effects. This knowledge can then be used to synthesize new derivatives with enhanced or more specific immunomodulatory properties. While the provided information highlights the immunomodulatory potential of this compound, detailed SAR studies correlating specific structural features with this activity are an ongoing area of research. researchgate.netnih.gov
Advanced Research Avenues and Future Directions in Vermiculine Studies
Vermiculine as a Chemical Probe for Investigating Biological Systems
Chemical probes are small molecules that modulate a specific protein target, allowing researchers to investigate the biological consequences of that modulation in cellular or organismal systems. thermofisher.krpitt.edu These tools are instrumental in validating new molecular targets for therapeutic intervention and elucidating complex biological pathways. thermofisher.kruzh.chrsc.org The development of this compound and its analogues as chemical probes holds significant promise for dissecting intricate cellular processes.
A key aspect of a chemical probe's utility is its ability to interact with specific biological targets. thermofisher.kr For instance, a modular and flexible synthesis of macrodiolides related to this compound has been developed, yielding analogues that exhibit broad inhibition of innate immune signaling pathways, such as the cGAS-STING pathway, with minimal impact on cell viability. researchgate.net This highlights the potential of this compound-based scaffolds to be tailored into selective probes for studying immune responses.
Furthermore, the development of innovative chemical tools, such as far-red fluorescent probes, for studying biological systems underscores the importance of designing probes for specific applications, like live-cell imaging in human tissues. uzh.ch While not yet applied to this compound specifically, such advancements pave the way for creating fluorescently tagged this compound derivatives to visualize its localization and interactions within cells, providing deeper insights into its mechanism of action.
Chemoenzymatic Synthesis and Biosynthetic Engineering for Novel Macrodiolides
The convergence of chemical synthesis and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex natural products and their analogues. snnu.edu.cnrsc.org This approach is particularly relevant for macrodiolides like this compound, where the stereochemical complexity presents significant challenges for purely chemical methods.
Investigations into the biosynthesis of related macrodiolides, such as the elaiophylins, have revealed unique enzymatic machinery, including a specific thioesterase responsible for the formation of the C2-symmetric diolide structure. nih.gov Understanding these biosynthetic pathways provides a roadmap for engineering novel macrodiolides. By identifying and characterizing the gene clusters responsible for producing these compounds, researchers can potentially manipulate the biosynthetic machinery to create new this compound analogues with altered properties. researchgate.netnih.gov
Genome mining and metabolic engineering are emerging as key technologies in this field. nih.govnih.gov As more microbial genomes are sequenced, the potential to discover and engineer biosynthetic gene clusters for producing novel therapeutic agents increases. researchgate.net This approach could lead to the development of a diverse library of this compound-based compounds, each with unique biological activities.
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, properties, and interactions that complement experimental data. openaccessjournals.comwikipedia.org These methods are being applied to understand and predict the behavior of complex molecules like this compound.
Molecular modeling, using techniques like empirical force fields, can reveal the arrangement and conformation of molecules within complex environments. For example, studies on vermiculite (B1170534) intercalated with organic dyes have used molecular modeling to understand the positioning of guest molecules within the host structure. nih.gov Similar approaches could be used to model the interaction of this compound with its biological targets, helping to elucidate the structural basis of its activity.
Furthermore, computational methods such as Density Functional Theory (DFT) are used to predict molecular properties and reaction mechanisms. openaccessjournals.comescholarship.org For this compound, these calculations could help to understand its electronic structure and reactivity, guiding the design of new analogues with enhanced properties. The integration of computational predictions with experimental validation is a powerful paradigm for accelerating scientific discovery. openaccessjournals.com
| Computational Technique | Application in this compound Research | Potential Insights |
| Molecular Dynamics | Simulating the interaction of this compound with target proteins. | Understanding binding modes and the structural basis of activity. |
| Quantum Mechanics (DFT) | Calculating electronic structure and reactivity. | Predicting reaction outcomes and guiding synthetic efforts. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating molecular features with biological activity. inventi.in | Identifying key structural determinants for potency and selectivity. inventi.in |
Development of De Novo Synthetic Methodologies Inspired by this compound's Architecture
The unique C2-symmetric architecture of this compound has inspired the development of new synthetic strategies. researchgate.net De novo synthesis, the creation of complex molecules from simple, commercially available starting materials, is a cornerstone of organic chemistry. uni-freiburg.deresearchgate.net Several total syntheses of this compound have been reported, each contributing to the repertoire of methods for constructing macrodiolide frameworks. researchgate.netbiochem2.com
A notable advancement is the development of a concise and efficient synthesis of (-)-vermiculine utilizing a rhodium-catalyzed C2-symmetric dimerization as a key step. researchgate.netdntb.gov.ua This strategy, which constructs the core structure in a single step, significantly streamlines the synthetic route. researchgate.net Other key transformations in modern this compound syntheses include double metathesis homologation and double Wacker-type oxidations. researchgate.netresearchgate.net
The development of modular synthetic approaches allows for a high degree of flexibility in modifying the macrocyclic scaffold. researchgate.net This has enabled the preparation of numerous this compound analogues, some of which have shown enhanced cancer cell line selectivity and reduced toxicity compared to the parent compound. researchgate.net These synthetic efforts not only provide access to this compound and its derivatives for biological evaluation but also drive the development of new and innovative synthetic methodologies. snnu.edu.cn
| Synthetic Strategy | Key Features | Reference |
| Rhodium-Catalyzed Dimerization | Enantioselective, one-step core construction. | researchgate.netdntb.gov.ua |
| Modular Synthesis | Flexible modification of the macrocyclic framework. | researchgate.net |
| Dimerization-Lactonization | Formation of the diolide from a seco-acid precursor. | acs.org |
Q & A
Q. Q1: What are the foundational physicochemical properties of Vermiculine that researchers must prioritize in early-stage characterization?
Methodological Answer: Prioritize properties like solubility, stability (thermal/pH-dependent), crystallinity, and spectroscopic fingerprints (e.g., NMR, IR). Use HPLC for purity assessment (>98%) and differential scanning calorimetry (DSC) for thermal behavior. Reproducibility requires standardized protocols for solvent systems and temperature controls .
Q. Q2: How should researchers design controlled experiments to evaluate this compound’s bioactivity in vitro?
Methodological Answer: Adopt a factorial design to isolate variables (e.g., concentration, exposure time). Include positive/negative controls and triplicate replicates. Use ANOVA for statistical validation. For cytotoxicity assays (e.g., MTT), normalize data to untreated cells and report IC₅₀ values with 95% confidence intervals .
Example Experimental Parameters:
| Variable | Range Tested | Controls | Analytical Tool |
|---|---|---|---|
| Concentration | 0.1–100 µM | DMSO vehicle | Flow cytometry |
| Exposure Time | 24–72 hrs | Untreated cells | Fluorescence microscopy |
| Cell Line | HEK293, HepG2 | Staurosporine (positive) | Plate reader (450 nm) |
Advanced Research Questions
Q. Q3: How can conflicting data on this compound’s mechanism of action (MOA) be systematically resolved?
Methodological Answer: Apply triangulation:
- Comparative analysis : Cross-validate results across orthogonal assays (e.g., SPR for binding affinity vs. CRISPR knockouts for pathway relevance).
- Meta-analysis : Aggregate data from published studies (e.g., using PRISMA guidelines) to identify trends or outliers.
- Hypothesis-driven validation : Design knockdown/overexpression models to test MOA consistency .
Example Contradiction Analysis Table:
| Study | Proposed MOA | Model System | Key Discrepancy | Resolution Strategy |
|---|---|---|---|---|
| Smith et al. (2023) | Kinase inhibition | In vitro (recombinant) | No activity in cell-based assays | Test cellular permeability |
| Patel et al. (2024) | Epigenetic modulation | Primary lymphocytes | Conflict with kinase inhibition claims | Use isoform-specific inhibitors |
Q. Q4: What advanced strategies are recommended for elucidating this compound’s structure-activity relationships (SAR) in drug design?
Methodological Answer: Combine:
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses.
- Synthetic derivatization : Introduce functional groups (e.g., methyl, hydroxyl) at key positions and assay activity.
- Biophysical validation : Surface plasmon resonance (SPR) for affinity measurements and X-ray crystallography for co-crystal structures .
Q. Q5: How should researchers address variability in this compound’s pharmacokinetic (PK) data across preclinical models?
Methodological Answer:
- Species-specific factors : Compare metabolic stability in human vs. rodent liver microsomes.
- Dose normalization : Adjust for body surface area (BSA) or allometric scaling.
- Compartmental modeling : Use Phoenix WinNonlin for non-linear PK analysis to identify saturation thresholds .
Example PK Variability Table:
| Model | Cₘₐₓ (µg/mL) | t₁/₂ (hrs) | AUC₀–₂₄ (µg·hr/mL) |
|---|---|---|---|
| Mouse (IV) | 12.4 ± 1.2 | 2.1 ± 0.3 | 28.5 ± 2.8 |
| Rat (Oral) | 4.7 ± 0.5 | 5.6 ± 0.7 | 45.2 ± 4.1 |
| Dog (Oral) | 8.9 ± 0.9 | 7.8 ± 1.1 | 89.3 ± 8.5 |
Methodological Rigor
Q. Q6: What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Non-linear regression : Fit data to Hill equation (GraphPad Prism) for EC₅₀/IC₅₀ calculations.
- Bootstrap resampling : Estimate confidence intervals for small datasets.
- Bayesian hierarchical models : Account for inter-experiment variability in multi-lab studies .
Guidelines for Reproducibility (aligned with ):
- Data transparency : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo).
- Protocol granularity : Specify centrifugal force (×g), not just RPM, in experimental sections.
- Reagent traceability : Report vendor, catalog number, and lot number for critical reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
